N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide
Description
N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine, dimethyl, and dioxido groups. The nicotinamide moiety is functionalized with a methoxy group at the 6-position.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O4S/c1-19-12-6-10(16)11(7-13(12)20(2)25(19,22)23)18-15(21)9-4-5-14(24-3)17-8-9/h4-8H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLRBNRTFABLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CN=C(C=C3)OC)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure plays a critical role in its biological activity. The IUPAC name indicates the presence of a thiadiazole ring fused with a methoxynicotinamide moiety. The molecular formula can be represented as:
| Property | Value |
|---|---|
| Molecular Weight | 331.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. For instance:
- Study Findings : A study highlighted that related thiadiazole compounds inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli through disruption of cell wall synthesis and function .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives often demonstrate cytotoxic effects on cancer cell lines.
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit significant cytotoxicity against human tumor cells. For example, one study reported an IC50 value of 0.3 µM against pancreatic cancer cell lines (PaCa2) for a structurally similar compound .
The biological mechanisms underlying the activity of this compound involve:
- Matrix Metalloproteinase Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and tissue remodeling .
- Interaction with DNA : Some studies suggest that thiadiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells .
Case Study 1: Anticancer Activity Assessment
In a recent study published in 2023, researchers synthesized several thiadiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced activity against breast (MCF7) and prostate (PC3) cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzothiazole derivatives related to this compound. The findings revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Benzothiazole-Nicotinamide Hybrids ()
Compounds 6a–j from share a benzothiazole core linked to nicotinamide but lack the fluorine and dioxido substituents. Synthesis involves condensation of 2-chloropyridine-3-carboxylic acid with 2-amino-6-methylbenzothiazole, followed by hydrazide formation and cyclization . In contrast, the target compound likely requires sulfonamide or sulfonyl chloride intermediates for the dioxido group, as seen in ’s synthesis of 1,2-benzo[e]thiazine 1,1-dioxides .
Target Compound vs. Benzimidazole-Thiazole-Triazole Derivatives ()
Compounds 9a–e in incorporate benzimidazole and triazole-thiazole motifs. While these lack the dioxido group, their synthesis via Cu-catalyzed azide-alkyne cycloaddition highlights the importance of regioselective functionalization. The target compound’s fluorine atom may enhance metabolic stability compared to non-fluorinated analogs .
Antimicrobial Activity ()
Compounds 6a–j () exhibit antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (C. albicans), with MIC values comparable to standard drugs.
Antifungal and Antitumor Potential ()
Thiadiazole derivatives in show broad antifungal and antitumor activities. The fluorine and methoxy groups in the target compound may modulate electron-withdrawing/donating effects, influencing binding to microbial or cancer cell targets .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Advantages : The target compound’s dioxido group may simplify purification compared to halogenated analogs (e.g., thifluzamide), which often require harsh conditions .
- Toxicity Profile : The absence of halogens (e.g., bromine in 9c) may reduce off-target effects, making the target compound safer for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
